Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-
Description
"Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-" is a synthetic small-molecule compound featuring an imidazo[1,2-a]pyrazine core substituted at position 3 with a 4-(hydroxymethyl)phenyl group and at position 8 with a cyclopropylamino moiety. The hydroxyl group on the benzenemethanol substituent may enhance solubility and metabolic stability compared to ester or amide derivatives, while the cyclopropylamino group contributes to steric and electronic interactions with target proteins .
Properties
CAS No. |
825630-01-1 |
|---|---|
Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H16N4O/c21-10-11-1-3-12(4-2-11)14-9-18-16-15(19-13-5-6-13)17-7-8-20(14)16/h1-4,7-9,13,21H,5-6,10H2,(H,17,19) |
InChI Key |
BYJNTQHXRMSXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclocondensation
Source details a protocol where 2-aminopyrazine undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromopyrazine. Subsequent cyclocondensation with α-haloketones or α-aminoacetals in the presence of a base (e.g., K₂CO₃) forms the imidazo[1,2-a]pyrazine core. For example, reaction with 2-bromoacetophenone generates 3-bromo-2-phenylimidazo[1,2-a]pyrazine with 78% yield.
Alternative Cyclization Strategies
Microwave-assisted synthesis, as described in, accelerates cyclodehydration reactions. Heating 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines under acid catalysis (e.g., dodecylbenzenesulfonic acid) at 130°C for 12 hours produces benzoimidazo-pyrrolopyrazine derivatives in >85% yields. While this method targets polycyclic systems, it highlights the utility of microwave irradiation for efficient core formation.
Regioselective Functionalization at the 8-Position
Introducing the cyclopropylamino group at the 8-position requires precise control over substitution chemistry.
Nucleophilic Aromatic Substitution
3-Bromoimidazo[1,2-a]pyrazine derivatives undergo nucleophilic substitution with cyclopropylamine. Source demonstrates that heating 3-bromo-2-phenylimidazo[1,2-a]pyrazine with excess cyclopropylamine in dimethylacetamide (DMAc) at 120°C for 24 hours achieves 85% conversion to the 8-cyclopropylamino product. The reaction is facilitated by the electron-deficient nature of the pyrazine ring, which enhances susceptibility to nucleophilic attack.
Transition Metal-Catalyzed Amination
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C, 3-bromoimidazo[1,2-a]pyrazine reacts with cyclopropylamine to yield the 8-substituted product in 72% yield. This method reduces reaction time to 12 hours and minimizes by-product formation.
Optimization and Scale-Up Considerations
Reaction Conditions and Yields
The table below compares key parameters for critical steps:
Purification Challenges
The polar nature of benzenemethanol necessitates chromatographic purification using silica gel with ethyl acetate/hexane gradients. Source notes that residual palladium catalysts require removal via activated charcoal treatment, particularly for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Competing Pathways in Amination
Excessive heating during cyclopropylamine substitution promotes dimerization via Ullmann-type coupling, observed as a 15–20% side product in uncontrolled reactions. Lowering temperatures to 80°C and using bulkier ligands (e.g., DavePhos) suppress this pathway.
Oxidation Sensitivity
The benzenemethanol group is prone to oxidation under acidic conditions. Source emphasizes that hydrolysis reactions involving benzyl chloride derivatives must avoid strong acids to prevent over-oxidation to benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:
Oxidation: The benzenemethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyrazine ring can be partially reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenemethanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrazine ring system is known to interact with various biological pathways, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-a]pyrazine scaffold is highly versatile, with substitutions at positions 3 and 8 significantly influencing biological activity and pharmacokinetics. Key analogues include:
Key Observations :
- Benzamide vs. Benzenemethanol: The hydroxyl group in the target compound may reduce metabolic clearance compared to the amide in Mps-BAY2b, as hydroxylation is less prone to rapid hydrolysis .
- Cyclopropylamino vs. Isobutylamino: Cyclopropyl’s smaller size and rigidity enhance selectivity for kinases like MPS1 by minimizing off-target interactions .
Mechanistic Insights :
- The cyclopropylamino group in the target compound likely mimics the binding mode of Mps-BAY2b, occupying a hydrophobic pocket adjacent to the kinase hinge region .
- The benzenemethanol substituent’s hydroxyl group may form hydrogen bonds with catalytic lysine residues, improving affinity compared to non-polar analogues .
Pharmacokinetic and Pharmacodynamic Profiles
Limited PK data are available for exact analogues, but trends can be inferred:
| Compound | Half-life (Rat, h) | Clearance (mL/min/kg) | Bioavailability (%) | Reference |
|---|---|---|---|---|
| Mps-BAY2b | 3.2 | 28 | 45 | |
| Compound 10p (Methyl ester) | 2.1 | 35 | 30 | |
| Target Compound (Predicted) | 4.5–5.0 | 20–25 | 50–60 | – |
Rationale : The hydroxyl group in the target compound may reduce first-pass metabolism (lower clearance) and improve oral bioavailability compared to ester derivatives .
Q & A
Q. What are the recommended synthetic routes for preparing imidazo[1,2-a]pyrazine derivatives with cyclopropylamino substituents?
The synthesis typically involves multi-step protocols:
- Step 1 : Nucleophilic substitution or coupling reactions to introduce the cyclopropylamino group. For example, lithium diisopropylamide (LDA) in THF at -78°C facilitates deprotonation and subsequent alkylation with methyl iodide or cyclopropane-derived reagents .
- Step 2 : Cyclization/O-acetylation to form the imidazo[1,2-a]pyrazine core. This step often uses reflux conditions in solvents like THF or DMF, followed by purification via silica gel chromatography (e.g., cyclohexane:ethyl acetate 97:3) .
- Step 3 : Functionalization of the benzenemethanol moiety via esterification or benzylation. Yields range from 36% to 89%, depending on substituent steric effects and reaction optimization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR in CDCl to confirm substituent positions. For example, aromatic protons in imidazo[1,2-a]pyrazine derivatives appear between δ 7.2–8.5 ppm, while cyclopropylamino protons resonate near δ 1.0–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., CHFNO) with <5 ppm error between calculated and observed m/z values .
- HPLC : Ensure ≥99% purity using reverse-phase columns (e.g., t = 3.431 min under gradient elution) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Kinase Inhibition Screening : Test against DDR1/DDR2 or PI3K kinases using fluorescence polarization assays. For example, imidazo[1,2-a]pyrazine analogs show IC values as low as 9.4 nM for DDR1 .
- Bioluminescence Profiling : Assess compatibility with NanoLuc luciferase systems. Derivatives with furan or benzyl substituents exhibit enhanced luminescence in vitro .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-1-phenylethylamine) to direct stereochemistry at the cyclopropylamino group .
- Dynamic Resolution : Employ kinetic resolution with chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps .
- Isomer Separation : Optimize silica gel chromatography with hexane:ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate diastereomers, as seen in compounds with 1-phenylethyl substituents .
Q. How do structural modifications impact kinase selectivity and potency?
- Substituent Effects :
- SAR Strategies :
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Validation : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize variability. For example, discrepancies in IC values for DDR1 inhibitors may arise from differences in enzyme sources .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways that could explain inconsistent in vivo vs. in vitro results .
- Crystallographic Studies : Solve co-crystal structures with target kinases (e.g., DDR1) to validate binding modes and guide SAR refinement .
Q. What methodologies are recommended for in vivo evaluation?
- Pharmacokinetic Profiling :
- Oral Bioavailability : Administer 10 mg/kg doses in rodent models and measure plasma concentrations via LC-MS/MS. Imidazo[1,2-a]pyrazines often show moderate bioavailability (20–40%) due to first-pass metabolism .
- Tissue Distribution : Use radiolabeled analogs (e.g., -tagged) to quantify accumulation in target organs .
- Efficacy Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
